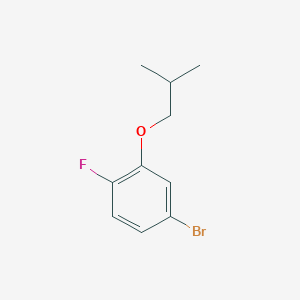

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene

Overview

Description

“4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene” is a chemical compound with the molecular formula C10H12BrFO and a molecular weight of 247.1040832 . It is used in various chemical reactions and has a structure that includes bromine, fluorine, and a 2-methylpropoxy group attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of “4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene” consists of a benzene ring with bromine (Br), fluorine (F), and a 2-methylpropoxy group attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound.Scientific Research Applications

Antimicrobial Activity

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene and related compounds have been investigated for their antimicrobial activity. Research conducted by Liaras et al. (2011) on related compounds with bromo and fluoro groups on the benzene ring demonstrated potent activity against Gram-positive and Gram-negative bacteria and fungi, often outperforming reference drugs (Liaras et al., 2011).

Radiosynthesis Applications

Namolingam et al. (2001) explored the use of bromo-fluoro-methyl-benzenes in radiosynthesis. They developed a process to prepare 1-[18F]Fluoromethyl-4-methyl-benzene from its bromo analogue, presenting potential applications in bifunctional labeling agents (Namolingam et al., 2001).

Thermochemistry of Halogenosubstituted Benzoic Acids

The thermochemical properties of halogenosubstituted benzoic acids, including those with fluoro, bromo, and methyl groups, were examined by Zherikova and Verevkin (2019). They developed a group contribution procedure for evaluating the enthalpies of formation and vaporization enthalpies of these compounds, aiding in material science and environmental assessments (Zherikova & Verevkin, 2019).

Synthesis Applications

The synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in manufacturing certain pharmaceuticals, was investigated by Qiu et al. (2009). They reported a practical method for its preparation, highlighting its importance in the pharmaceutical industry (Qiu et al., 2009).

Mechanism of Action

Target of Action

It’s known that bromofluorobenzenes are commonly used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that undergo carbon-carbon bond formation.

Mode of Action

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene likely interacts with its targets through a process known as the Suzuki-Miyaura coupling . This is a type of cross-coupling reaction that forms carbon-carbon bonds. The reaction involves a palladium-catalyzed cross-coupling of organoboron compounds (like 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene) with organic halides .

Biochemical Pathways

Given its use in suzuki-miyaura coupling reactions, it can be inferred that it plays a role in the synthesis of complex organic compounds . These compounds could then participate in various biochemical pathways, depending on their specific structures and functions.

Pharmacokinetics

Like other organoboron compounds, its bioavailability would likely depend on factors such as its chemical structure, the route of administration, and the physiological characteristics of the individual .

Result of Action

As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds . These compounds could have various effects at the molecular and cellular level, depending on their specific structures and functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene. For instance, the compound should be handled in an environment that avoids dust formation and ensures adequate ventilation . Additionally, the compound is a flammable liquid, and its reaction environment should remove all sources of ignition .

properties

IUPAC Name |

4-bromo-1-fluoro-2-(2-methylpropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-5-8(11)3-4-9(10)12/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFIUGABPXHYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-fluoro-2-(2-methylpropoxy)benzene | |

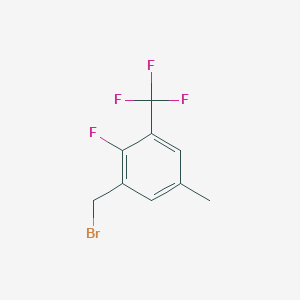

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.